

# Application Notes and Protocols: Measuring the Effect of AMG-1694 on Glucokinase Activity

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## Compound of Interest

Compound Name: AMG-1694

Cat. No.: B12433589

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## Introduction

Glucokinase (GK), a key enzyme in glucose metabolism, plays a pivotal role in maintaining glucose homeostasis. In hepatocytes, its activity is modulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state during periods of low glucose. **AMG-1694** is a potent small-molecule disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction. By binding to a novel pocket in GKRP, **AMG-1694** promotes the dissociation of the GK-GKRP complex, leading to the translocation of GK to the cytoplasm and a subsequent indirect increase in its enzymatic activity.[1][2][3] This mechanism offers a therapeutic strategy for type 2 diabetes by enhancing hepatic glucose uptake and reducing blood glucose levels, with a potentially lower risk of hypoglycemia compared to direct GK activators.[3]

These application notes provide detailed protocols for assessing the effect of **AMG-1694** on glucokinase activity through both biochemical and cell-based assays.

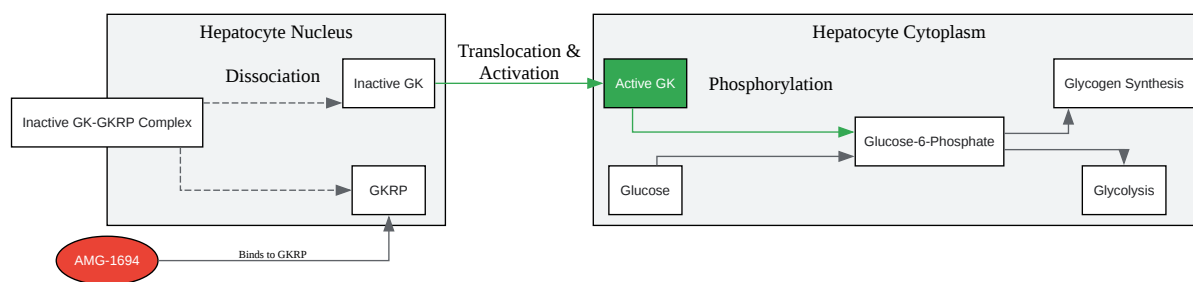
## Data Presentation

### Quantitative Data Summary of AMG-1694 Activity

Parameter	Value	Description	Reference
IC50	7 nM	Concentration of AMG-1694 required to disrupt 50% of the pre-formed GK-GKRP complex.	[1][2][4]
EC50	0.020 $\mu$ M (20 nM)	Concentration of AMG-1694 required to restore 50% of glucokinase enzymatic activity in the presence of the inhibitory GKRP.	[1][4]

## Signaling Pathway

The mechanism of action of **AMG-1694** involves the disruption of the inhibitory interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP) within hepatocytes. This leads to the activation and translocation of GK, ultimately enhancing glucose metabolism.



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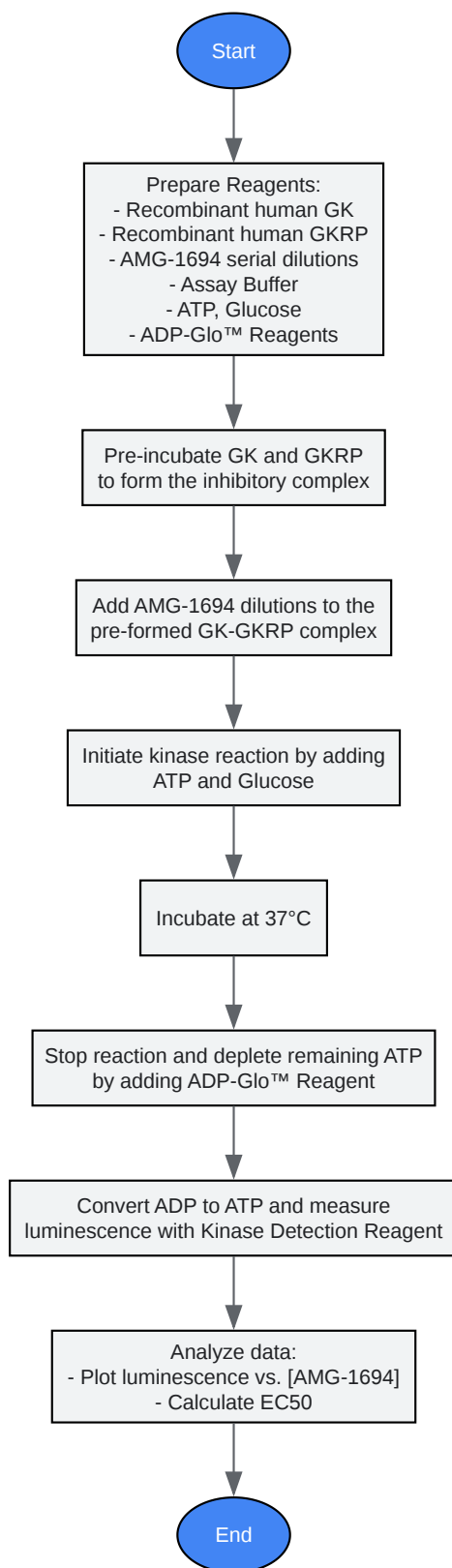
Caption: Mechanism of **AMG-1694** action in hepatocytes.

## Experimental Protocols

### Biochemical Assay: Measuring GK-GKRP Disruption and Glucokinase Activity Restoration

This protocol describes an in vitro biochemical assay to quantify the ability of **AMG-1694** to disrupt the GK-GKRP complex and restore glucokinase activity. The assay measures the production of ADP, a product of the glucokinase-catalyzed phosphorylation of glucose.

Experimental Workflow Diagram



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Caption: Workflow for the in vitro glucokinase activity assay.

#### Materials:

- Recombinant human glucokinase (GK)
- Recombinant human glucokinase regulatory protein (GKRP)
- **AMG-1694**
- ATP
- D-Glucose
- Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates
- Plate reader with luminescence detection capabilities

#### Procedure:

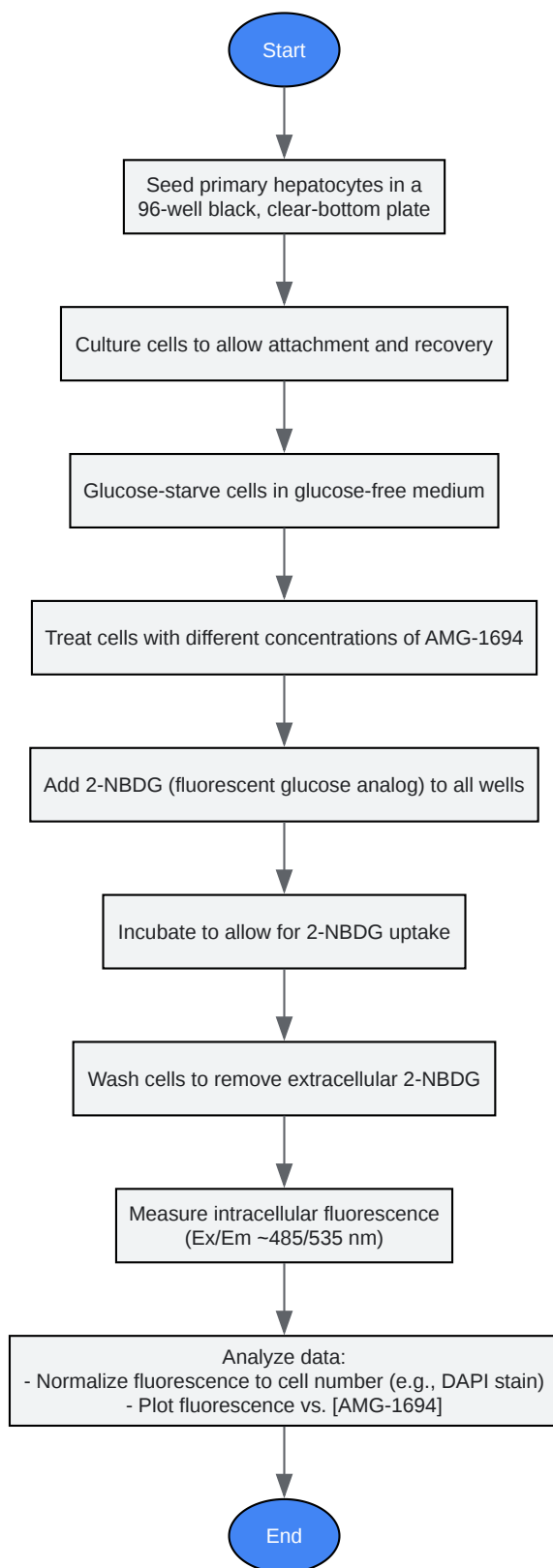
- Reagent Preparation:
  - Prepare a 2X stock solution of GK and GKRP in assay buffer. The final concentration of GK should be in the low nanomolar range, and GKRP should be in excess to ensure complete inhibition of GK.
  - Prepare a serial dilution of **AMG-1694** in DMSO, and then dilute further in assay buffer to the desired final concentrations.
  - Prepare a 4X stock solution of ATP and D-glucose in assay buffer.
- GK-GKRP Complex Formation:
  - In a 384-well plate, add the 2X GK/GKRP solution.
  - Incubate at room temperature for 30 minutes to allow for the formation of the inhibitory complex.

- Compound Addition:
  - Add the **AMG-1694** dilutions to the wells containing the pre-formed GK-GKRP complex.
  - Include control wells with DMSO only (vehicle control).
  - Incubate for 30 minutes at room temperature to allow for complex disruption.
- Kinase Reaction:
  - Initiate the glucokinase reaction by adding the 4X ATP/glucose solution to all wells.
  - Incubate the plate at 37°C for 60 minutes.
- ADP Detection:
  - Following the manufacturer's protocol for the ADP-Glo™ Kinase Assay, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Analysis:
  - Measure the luminescence using a plate reader.
  - Plot the luminescence signal against the logarithm of the **AMG-1694** concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.

## Cell-Based Assay: Measuring Glucose Uptake in Primary Hepatocytes

This protocol measures the effect of **AMG-1694** on glucose uptake in primary hepatocytes using a fluorescent glucose analog, 2-NBDG.

Experimental Workflow Diagram



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Caption: Workflow for the hepatocyte glucose uptake assay.

#### Materials:

- Cryopreserved or freshly isolated primary hepatocytes (e.g., human, rat)
- Hepatocyte culture medium
- Collagen-coated 96-well black, clear-bottom plates
- **AMG-1694**
- Glucose-free culture medium
- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- Phosphate-buffered saline (PBS)
- Fluorescence plate reader

#### Procedure:

- Cell Seeding:
  - Thaw and seed primary hepatocytes onto collagen-coated 96-well plates according to the supplier's instructions.
  - Culture the cells for 4-24 hours to allow for attachment.
- Cell Treatment:
  - Aspirate the culture medium and wash the cells once with PBS.
  - Starve the cells by incubating them in glucose-free medium for 2 hours.
  - Prepare serial dilutions of **AMG-1694** in glucose-free medium.
  - Remove the starvation medium and add the **AMG-1694** solutions to the cells. Include a vehicle control (DMSO).
  - Incubate for 1-2 hours at 37°C.



- Glucose Uptake:
  - Add 2-NBDG to each well to a final concentration of 50-100  $\mu$ M.
  - Incubate for 30-60 minutes at 37°C.
- Fluorescence Measurement:
  - Aspirate the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
  - Add PBS to each well.
  - Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
- Data Analysis:
  - (Optional but recommended) Normalize the fluorescence signal to cell number using a DNA stain like DAPI or a protein quantification assay (e.g., BCA).
  - Plot the normalized fluorescence intensity against the **AMG-1694** concentration to determine the dose-dependent effect on glucose uptake.

## Conclusion

The provided protocols offer robust methods for characterizing the activity of **AMG-1694** as a disruptor of the GK-GKRP complex. The biochemical assay allows for the direct measurement of the compound's effect on enzyme kinetics, while the cell-based assay provides a more physiologically relevant assessment of its impact on hepatocyte glucose uptake. Together, these methods are valuable tools for researchers in the field of diabetes and metabolic disease drug discovery.

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